molecular formula C25H25N3O4 B5274718 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5274718
M. Wt: 431.5 g/mol
InChI Key: GQGMUXBGOPMTMB-XTQSDGFTSA-N
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an imidazole ring, a methoxybenzoyl group, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the propyl chain. The methoxybenzoyl and methylphenyl groups are then added through acylation reactions. The final step involves the formation of the pyrrolone core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the imidazole ring can produce an imidazoline derivative .

Scientific Research Applications

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activities. The methoxybenzoyl group may interact with cellular receptors, modulating signal transduction pathways. The overall effect of the compound is determined by the combined actions of its functional groups on various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone

Uniqueness

Compared to similar compounds, 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the pyrrolone core makes it a versatile compound for various applications .

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-17-4-6-18(7-5-17)22-21(23(29)19-8-10-20(32-2)11-9-19)24(30)25(31)28(22)14-3-13-27-15-12-26-16-27/h4-12,15-16,22,29H,3,13-14H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGMUXBGOPMTMB-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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